molecular formula C24H24N2O4 B1183869 GJVZWJXNHADXCC-YOTFRABOSA-N

GJVZWJXNHADXCC-YOTFRABOSA-N

Cat. No.: B1183869
M. Wt: 404.466
InChI Key: GJVZWJXNHADXCC-YOTFRABOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the InChIKey GJVZWJXNHADXCC-YOTFRABOSA-N is identified as briaviolide F, a marine-derived cembrane-type diterpenoid. Its molecular formula is C₂₈H₃₉O₁₀Cl, confirmed by HRESIMS analysis (pseudo-molecular ion peak at m/z 593.2125 [M + Na]⁺) . Key structural features include:

  • A hydroxyl group at C-2 (δC 74.0), confirmed by comparison of H-2 proton chemical shifts with milolide D .
  • An acetyl group (δC 169.8) at C-9 and a hexanoate ester (δC 173.1) at C-12, validated via HMBC correlations .
  • Stereochemical assignments: α-orientation for H-2, H-9, H-10, and Me-19 (supported by NOESY correlations) and β-orientation for H-7, H-17, Me-20, and H-14 .

Briaviolide F is structurally related to other cembranoids isolated from marine organisms, with modifications at C-2 and C-12 distinguishing it from analogs .

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.466

InChI

InChI=1S/C24H24N2O4/c1-29-18-9-7-16(8-10-18)12-14-25-22(27)20-19-11-13-24(30-19)15-26(23(28)21(20)24)17-5-3-2-4-6-17/h2-11,13,19-21H,12,14-15H2,1H3,(H,25,27)/t19-,20?,21?,24-/m0/s1

InChI Key

GJVZWJXNHADXCC-YOTFRABOSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=CC=C5)O3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectral Comparisons

The table below summarizes key differences between briaviolide F and structurally related compounds:

Compound Molecular Formula Substituents (Position) Key NMR Shifts (δC) Stereochemical Features Source
Briaviolide F C₂₈H₃₉O₁₀Cl -OH (C-2), hexanoate (C-12) C-2: 74.0; C-12: 69.7 α-H-2, β-H-12 Marine Drugs
Briaviolide G C₂₆H₃₃O₁₁Cl Shorter acyl chain at C-12 C-12: 68.9 β-H-12 Marine Drugs
Milolide D C₂₇H₃₇O₉Cl -OAc (C-2), butyrate (C-12) C-2: 72.5; C-12: 70.2 α-H-2, α-H-12 Marine Drugs
Compound 5 C₂₆H₃₇O₉Cl -H (C-2), -OAc (C-9) C-2: 72.8; C-9: 68.5 β-H-2, α-H-9 Marine Drugs

Key Observations :

Substituent Diversity: Briaviolide F’s hexanoate at C-12 distinguishes it from briaviolide G (shorter acyl chain) and milolide D (butyrate) . The hydroxyl group at C-2 in briaviolide F contrasts with the acetyl group in milolide D and the hydrogen in Compound 5 .

Stereochemical Variations: The α-orientation of H-2 in briaviolide F is rare among cembranoids, whereas milolide D and Compound 5 exhibit β-H-2 configurations . The β-orientation of H-12 in briaviolide F differs from the α-orientation in milolide D, impacting spatial interactions in biological systems .

Spectral Data: The C-12 hexanoate in briaviolide F generates distinct NMR signals (δH 2.28, δC 173.1) compared to the butyrate in milolide D (δH 1.95, δC 170.5) . The hydroxyl group at C-2 in briaviolide F causes a downfield shift (δC 74.0 vs. δC 72.5 in milolide D) .

Implications of Structural Differences

  • Synthetic Accessibility: The acetyl and hexanoate groups in briaviolide F suggest it may serve as a precursor for semisynthetic derivatives, leveraging its stereochemical uniqueness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.